1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-
Description
Contextual Significance of Trifluoromethylated Indole (B1671886) Derivatives in Chemical Biology
The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl (-CF3) group, is a widely used strategy in modern drug design. tandfonline.com The -CF3 group offers a unique combination of properties that can profoundly influence a molecule's behavior. Molecules bearing the trifluoromethyl group often show diverse and potent pharmacological properties. researchgate.net
Key impacts of trifluoromethylation in drug design include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group highly resistant to metabolic breakdown by enzymes. This can increase the half-life and bioavailability of a drug. tandfonline.comnih.govmdpi.com
Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution in the body. nih.govmdpi.comresearchgate.net
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the parent molecule, potentially leading to stronger and more selective interactions with biological targets like enzymes and receptors. tandfonline.comresearchgate.net
Bioisosterism: Due to its size, the -CF3 group can act as a bioisostere for other chemical groups, allowing chemists to fine-tune the steric and electronic profile of a molecule.
These advantageous properties have led to the development of numerous trifluoromethyl-containing pharmaceuticals, including novel anti-HIV-1 agents based on the indole scaffold. dntb.gov.ua The synthesis of trifluoromethyl-containing indoles and other nitrogen heterocycles is an active area of research, with scientists continuously developing more efficient methods to create these valuable compounds. nih.govacs.org
| Property | Effect of -CF3 Group | Rationale |
|---|---|---|
| Metabolic Stability | Increase | High C-F bond energy (approx. 485 kJ/mol) resists enzymatic cleavage. nih.gov |
| Lipophilicity (Hansch π value) | Increase (+0.88) | Enhances membrane permeability and transport across biological barriers. nih.gov |
| Binding Affinity | Modulation | Strong electron-withdrawing nature alters molecular electrostatic potential, influencing interactions with target proteins. tandfonline.com |
| Aqueous Solubility | Decrease | Increased lipophilicity generally leads to lower solubility in water. nih.gov |
Rationale for Scholarly Investigation of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-
While extensive research on 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- is not yet prevalent in public literature, the rationale for its investigation is scientifically compelling. It combines the biologically active indole-3-propanoic acid (IPA) scaffold with the well-documented benefits of the 2-trifluoromethyl group.
IPA is a metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan. mdpi.comphysiology.org It acts as a significant signaling molecule, bridging the interaction between the host and its microbiome. mdpi.com Scholarly investigation of IPA has revealed its involvement in a wide array of physiological processes, demonstrating antioxidant, anti-inflammatory, and neuroprotective effects. nih.govnih.gov
The academic rationale for synthesizing and studying the 2-trifluoromethyl derivative of IPA is based on the hypothesis that this modification could:
Enhance Potency: By altering the electronic landscape of the indole ring, the -CF3 group could improve the binding affinity of IPA for its biological targets, such as the aryl hydrocarbon receptor (AhR) or pregnane (B1235032) X receptor (PXR).
Improve Pharmacokinetics: The metabolic stability conferred by the -CF3 group could prevent the degradation of the molecule, leading to a longer duration of action and potentially greater efficacy.
Increase Bioavailability: Enhanced lipophilicity could improve the absorption of the compound from the gastrointestinal tract and its distribution to target tissues throughout the body.
Therefore, the scholarly pursuit of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- is a logical step in medicinal chemistry, aimed at creating a novel compound that retains the beneficial biological activities of IPA while possessing a superior drug-like profile.
Overview of Current Research Trends in Indole-Propanoic Acid Chemistry
Research into Indole-3-propanoic acid (IPA) has expanded significantly in recent years, largely focusing on its role as a crucial metabolite derived from the gut microbiome. nih.gov Current trends explore its influence on host health and its potential as a biomarker and therapeutic agent for various diseases.
Key research areas include:
Metabolic Disorders: Studies have found that circulating levels of IPA are often reduced in individuals with metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). nih.gov Research is actively exploring how IPA supplementation can improve glucose sensitivity, inhibit lipid synthesis, and reduce inflammation associated with these conditions. nih.govnih.gov
Gut Health and Inflammation: IPA is recognized for its role in maintaining the integrity of the intestinal barrier and modulating immune responses within the gut. physiology.orgnih.gov It has shown potential in mitigating the effects of inflammatory bowel disease (IBD) by enhancing barrier function and exerting anti-inflammatory effects. physiology.orgssrn.com
Cardiovascular Health: A growing body of evidence links IPA to cardiovascular health. It has been investigated for its protective effects in conditions like heart failure with preserved ejection fraction (HFpEF), where it may act by reducing oxidative stress and inflammation. ahajournals.org However, some studies also suggest its effects can be complex, potentially impairing certain aspects of endothelial function under specific conditions. nih.gov
Oncology: The role of IPA in cancer is an emerging field. Lower levels of IPA have been observed in patients with certain cancers, such as follicular lymphoma, and it is being investigated for potential anti-cancer and immunomodulatory properties. ashpublications.org
| Area of Research | Key Findings | References |
|---|---|---|
| Metabolic Health | Lower IPA levels associated with type 2 diabetes and obesity. IPA may improve glucose metabolism and insulin (B600854) sensitivity. | nih.govnih.gov |
| Gut Barrier Function | Enhances intestinal barrier integrity and shows protective effects in models of colitis. | physiology.org |
| Cardiovascular Disease | Reduced IPA levels found in patients with HFpEF. Supplementation improved diastolic function in animal models. | ahajournals.org |
| Inflammation & Oxidative Stress | Possesses significant anti-inflammatory and antioxidant (ROS-scavenging) properties. | nih.govnih.gov |
| Oncology | Reduced levels observed in follicular lymphoma. Investigated for potential anti-cancer properties. | ashpublications.org |
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(trifluoromethyl)-1H-indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)11-8(5-6-10(17)18)7-3-1-2-4-9(7)16-11/h1-4,16H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLHFFWRBWWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240289 | |
| Record name | 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303974-41-5 | |
| Record name | 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indole 3 Propanoic Acid, 2 Trifluoromethyl
Historical and Contemporary Synthetic Pathways for Indole-Propanoic Acid Systems
The synthesis of the indole-3-propanoic acid core is a well-established area of organic chemistry. Historically, methods often involved the reaction of indole (B1671886) with acrylonitrile (B1666552) to form 3-indolepropionitrile, which was then hydrolyzed to the desired acid. google.com Another classic approach is the Fischer indole synthesis, a robust reaction discovered in 1883 that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com This method can be adapted to create indole-3-propanoic acid derivatives by using appropriate carbonyl compounds, such as γ-keto acids or their esters. wikipedia.orgalfa-chemistry.com The mechanism involves the formation of a phenylhydrazone, which, after protonation, undergoes a vu.nlvu.nl-sigmatropic rearrangement to form a diimine that subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. alfa-chemistry.comjk-sci.com
Contemporary methods have built upon these foundations, offering improved yields and milder conditions. For instance, a process has been developed involving the direct reaction of an indole with acrylic acid in the presence of a base at high temperatures (225-300 °C) to produce 3-indolepropionic acids in high yields. google.com Modern advancements also include palladium-catalyzed modifications of the Fischer synthesis, which allow for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org In the context of plant hormone research, synthetic strategies for indole-3-acetic acid analogues, which share the same core structure, have been developed, sometimes employing flow chemistry for rapid and scalable production. beilstein-journals.org
Strategies for Regioselective Trifluoromethylation at the 2-Position of the Indole Nucleus
Introducing a trifluoromethyl (CF3) group specifically at the C2 position of the indole ring is a critical and challenging step. The inherent reactivity of the indole nucleus favors electrophilic substitution at the C3 position. Therefore, achieving C2 selectivity requires specialized reagents and strategies. ed.ac.uk Methodologies can be broadly categorized into direct trifluoromethylation of a pre-formed indole ring and the use of trifluoromethyl-containing building blocks to construct the indole nucleus. bohrium.comresearchgate.netresearchgate.net
Direct C-H trifluoromethylation involves the reaction of an indole substrate with a trifluoromethylating agent. This approach is attractive for its atom economy. A variety of reagents and catalytic systems have been developed to achieve this transformation with high regioselectivity for the C2 position.
Radical Trifluoromethylation : Many successful methods rely on the generation of trifluoromethyl radicals (•CF3). Sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, is an inexpensive and stable solid that can serve as a •CF3 source. vu.nlmdpi.com Metal-free systems using an oxidant like tert-butyl hydroperoxide (TBHP) or K2S2O8 can promote the selective C2-trifluoromethylation of indoles. researchgate.netrsc.orgnih.gov Photocatalyzed methods, using catalysts like 2-tert-butylanthraquinone, have also been developed to generate •CF3 radicals from Langlois reagent under visible light. vu.nl
Electrophilic Trifluoromethylation : Hypervalent iodine compounds, such as Togni's reagents, are effective electrophilic "CF3+" sources. wikipedia.orgbrynmawr.edu Copper(II) acetate (B1210297) has been used to catalyze the direct C2-trifluoromethylation of indoles with Togni's reagent. mdpi.comthieme-connect.com Catalyst-free methods for the trifluoromethylation of electron-rich indoles with Togni's reagent have also been reported. researchgate.net Umemoto's reagents are another class of electrophilic trifluoromethylating agents used in these syntheses. vu.nl
The table below summarizes various direct C2-trifluoromethylation methods.
| CF3 Source | Catalyst/Promoter | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| CF3SO2Na (Langlois Reagent) | TBHP (Metal-free) | Radical | High regioselectivity for C2, operationally simple. | rsc.orgnih.gov |
| CF3SO2Na (Langlois Reagent) | CuSO4 / tBuOOH / KF | Radical | Efficient, good to excellent yields, broad functional group tolerance. | mdpi.com |
| CF3SO2Na (Langlois Reagent) | Photocatalyst (2-tert-butylanthraquinone) | Radical | Performed photochemically under visible light. | vu.nl |
| Togni's Reagent | Cu(OAc)2 | Electrophilic | Effective for various substituted indoles. | thieme-connect.com |
| Togni's Reagent | None (Catalyst-free) | Electrophilic | Suitable for electron-rich indole substrates. | researchgate.net |
| CF3I | Platinum(II) complexes / Visible light | Radical | Achieves C2 selectivity but CF3I is toxic and difficult to handle. | rsc.org |
An alternative to direct trifluoromethylation is to construct the indole ring from precursors that already contain the trifluoromethyl group. This strategy offers unambiguous control over the position of the CF3 group.
Domino Trifluoromethylation/Cyclization : One such method involves the reaction of easily accessible 2-alkynylanilines with a fluoroform-derived CuCF3 reagent. This initiates a domino reaction sequence of trifluoromethylation followed by cyclization to form the 2-(trifluoromethyl)indole core. nih.govorganic-chemistry.org This approach is powerful as it builds the desired heterocyclic system with the CF3 group already in place.
Fischer Indole Synthesis with CF3-Precursors : The classic Fischer indole synthesis can be adapted by using N-CF3 substituted hydrazines. nih.gov Reacting these hydrazines with appropriate ketones or aldehydes under acidic conditions can yield N-CF3 indoles. While this places the CF3 on the nitrogen, other variations using carbonyl compounds containing a CF3 group can lead to C2 or C3 substitution, depending on the structure of the carbonyl partner. wikipedia.orgnih.gov
Palladium-Catalyzed Annulation : Advanced methods include the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Depending on the alkene substrate, this method can be controlled to produce either trifluoromethyl-containing indoles or indolines. nih.gov
Synthesis of the Propanoic Acid Side Chain and Functionalization
Once the 2-(trifluoromethyl)indole core is synthesized, the final step is the introduction of the propanoic acid side chain at the C3 position. The C3 position of indole is nucleophilic and prone to electrophilic substitution, which is the most common strategy for its functionalization.
A common approach is the Friedel-Crafts-type alkylation. For instance, reacting 2-(trifluoromethyl)indole with an electrophile such as ethyl 3-bromopropanoate (B1231587) in the presence of a Lewis acid would install the ester precursor of the side chain at the C3 position. Subsequent hydrolysis of the ester would yield the final propanoic acid product.
Another route involves the reaction of the indole with trifluoromethyl ketones to form trifluoromethyl(indolyl)phenylmethanols. nih.govbeilstein-journals.orgbeilstein-archives.org While this provides a hydroxylated side chain, it demonstrates the feasibility of C-C bond formation at the C3 position. The synthesis of indole-3-carboxylic acid derivatives has also been achieved by reacting indoles with 3,3-diethoxypropionate in the presence of potassium bisulfate and acetic acid. frontiersin.org A similar strategy could be adapted for the 2-(trifluoromethyl)indole substrate.
Advanced Synthetic Methodologies and Process Optimization for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-
The synthesis of a complex molecule like 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- benefits from advanced methodologies that improve efficiency, selectivity, and scalability. This often involves the use of sophisticated catalytic systems and process optimization techniques like flow chemistry.
Transition metal catalysis plays a pivotal role in modern synthetic strategies for functionalized indoles.
Palladium Catalysis : As mentioned, palladium catalysis is crucial for both the construction of the indole ring and its functionalization. Palladium-catalyzed reactions can create 2-(trifluoromethyl)indoles from unactivated alkenes and trifluoroacetimidoyl chlorides. nih.gov Furthermore, the Buchwald modification of the Fischer indole synthesis utilizes a palladium catalyst for the coupling of aryl bromides and hydrazones. wikipedia.org
Copper Catalysis : Copper catalysts are widely used in direct trifluoromethylation reactions. Systems using copper salts like Cu(OAc)2 or CuSO4 can effectively catalyze the C2-trifluoromethylation of indoles using reagents like Togni's reagent or CF3SO2Na. mdpi.comthieme-connect.com A domino trifluoromethylation/cyclization of 2-alkynylanilines uses a fluoroform-derived CuCF3 reagent to construct the 2-(trifluoromethyl)indole core. nih.govorganic-chemistry.org
Rhodium Catalysis : For related structures like indolines, Rh(III)-catalyzed C-H bond activation and annulation of anilines with CF3-imidoyl sulfoxonium ylides has been developed to synthesize 2-trifluoromethylindolines containing a quaternary carbon center. acs.org
The following table highlights some advanced catalyst-mediated approaches.
| Metal Catalyst | Reaction Type | Application in Synthesis | Reference |
|---|---|---|---|
| Palladium | [4+1] Annulation | Synthesis of CF3-indoles from alkenes and trifluoroacetimidoyl chlorides. | nih.gov |
| Copper | Oxidative Trifluoromethylation | Direct C2-trifluoromethylation of indoles with CF3SO2Na. | mdpi.com |
| Copper | Domino Trifluoromethylation/Cyclization | Synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines. | nih.govorganic-chemistry.org |
| Rhodium | C-H Activation/Annulation | Synthesis of 2-trifluoromethylindolines from anilines. | acs.org |
| Platinum | Photoredox Catalysis | C2-Trifluoromethylation of indole with CF3I. | rsc.org |
Process optimization for agrochemical compounds, which often include indole derivatives, has successfully utilized flow chemistry. beilstein-journals.org This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. A multi-step flow synthesis could be envisioned for the target molecule, where each key transformation—C2-trifluoromethylation and C3-alkylation—is performed in a dedicated reactor module, streamlining the production process. beilstein-journals.org
Green Chemistry Principles in Synthetic Route Design
The synthesis of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- can be designed with several green chemistry principles in mind to minimize environmental impact and enhance safety. A plausible and environmentally conscious synthetic approach would involve a domino trifluoromethylation/cyclization strategy, which is known for its efficiency in constructing 2-(trifluoromethyl)indoles. organic-chemistry.orgnih.gov
Key Green Chemistry Considerations:
Atom Economy: Domino reactions, by their nature, improve atom economy by combining multiple synthetic steps into a single operation, thereby reducing the generation of byproducts. organic-chemistry.org
Use of Less Hazardous Chemical Syntheses: The use of a well-established fluoroform-derived CuCF3 reagent is a key aspect of this approach. organic-chemistry.orgnih.gov Fluoroform is an inexpensive industrial byproduct, and its utilization contributes to waste reduction. nih.gov
Catalysis: The domino reaction is typically catalyzed by copper, which is a more abundant and less toxic metal compared to other transition metals often used in cross-coupling reactions.
Design for Energy Efficiency: The reaction conditions, such as temperature and pressure, can be optimized to reduce energy consumption.
A potential synthetic route could start from readily available 2-alkynylanilines. organic-chemistry.orgnih.gov The domino trifluoromethylation/cyclization would yield a 2-(trifluoromethyl)indole core. Subsequent functionalization at the 3-position to introduce the propanoic acid side chain would be the next critical step. This could potentially be achieved through a Friedel-Crafts alkylation with a suitable three-carbon synthon. The choice of solvent and reagents for this second step would also be guided by green chemistry principles, favoring recyclable solvents and minimizing the use of stoichiometric reagents.
Microwave-Assisted and Flow Chemistry Techniques
To further enhance the efficiency and sustainability of the synthesis of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, modern techniques such as microwave-assisted synthesis and flow chemistry can be employed. beilstein-journals.orgnih.govnih.govmdpi.com
Microwave-Assisted Synthesis:
Microwave irradiation has been successfully used to accelerate various indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.govsciforum.net This technique can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. sciforum.netnih.gov For the synthesis of the target compound, microwave heating could be applied to the domino trifluoromethylation/cyclization step and the subsequent Friedel-Crafts alkylation. The polar intermediates involved in these reactions are expected to interact favorably with microwave irradiation, leading to rapid and efficient heating. sciforum.net
Flow Chemistry:
Flow chemistry offers several advantages for the synthesis of indole derivatives, including improved safety, scalability, and product consistency. beilstein-journals.orgnih.govmdpi.com A continuous flow process for the synthesis of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- could be designed where the starting materials are continuously pumped through heated reactors containing immobilized catalysts. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. beilstein-journals.orgmdpi.com Furthermore, flow chemistry can enable the safe handling of hazardous reagents and intermediates by containing them within a closed system.
The table below summarizes the potential benefits of applying these advanced techniques to the synthesis of the target compound.
| Technique | Potential Advantages in the Synthesis of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- | Relevant Research Findings |
| Microwave-Assisted Synthesis | - Reduced reaction times- Increased reaction yields- Cleaner reaction profiles- Potential for solvent-free reactions | Microwave methods have been shown to speed up the synthesis of various indole analogs. nih.gov The Leimgruber–Batcho indole synthesis has been enhanced using microwave acceleration. durham.ac.uk |
| Flow Chemistry | - Enhanced safety and control- Improved scalability and reproducibility- Potential for telescoping multi-step syntheses- Efficient mixing and heat transfer | Flow-based transformations have been used for the rapid scale-up production of indole-3-carboxylic acid esters. beilstein-journals.orgnih.gov Continuous flow Fischer indole synthesis has been demonstrated under high-temperature/pressure conditions. mdpi.com |
Characterization and Purity Assessment Methods in Synthesis
The unambiguous identification and purity assessment of the final product, 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, are crucial. A combination of spectroscopic and chromatographic techniques would be employed for this purpose.
Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR spectroscopy would be the primary tools for elucidating the molecular structure. The 1H NMR spectrum would confirm the presence of the indole ring protons and the propanoic acid side chain. The 13C NMR would provide information on the carbon skeleton, and the 19F NMR would definitively confirm the presence and chemical environment of the trifluoromethyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. nist.gov Fragmentation patterns observed in the mass spectrum can provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the C-F stretches of the trifluoromethyl group. nist.gov
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of organic compounds. sielc.com A reversed-phase HPLC method would be developed to separate the target compound from any starting materials, intermediates, or byproducts. The purity would be determined by the peak area percentage of the main component.
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.
The following table outlines the key analytical techniques and their expected outcomes for the characterization of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-.
| Analytical Technique | Expected Information |
| 1H NMR | Chemical shifts and coupling constants for protons on the indole ring and the propanoic acid side chain. |
| 13C NMR | Chemical shifts for all carbon atoms in the molecule, including the trifluoromethyl carbon. |
| 19F NMR | A singlet peak confirming the presence of the CF3 group. |
| HRMS | The exact mass of the molecular ion, confirming the elemental formula C11H10F3NO2. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, O-H, and C-F bonds. |
| HPLC | A single major peak indicating high purity, with retention time specific to the compound. |
| Melting Point | A sharp melting point range. |
Structure Activity Relationship Sar Studies of 1h Indole 3 Propanoic Acid, 2 Trifluoromethyl and Its Analogues
Systematic Structural Modifications of the 1H-Indole Core
The indole (B1671886) nucleus, a privileged scaffold in drug discovery, offers multiple positions for substitution, each providing a unique opportunity to modulate the compound's interaction with its biological target.
Influence of Substituents at the Indole Nitrogen (N1)
The indole nitrogen (N1) is a key site for modification, influencing both the electronic properties of the indole ring and the potential for additional interactions with a target protein. Substitution at this position can significantly impact a compound's potency and pharmacokinetic properties. For instance, in related indole-based compounds, the introduction of small alkyl groups or benzyl (B1604629) groups at the N1 position has been shown to alter receptor affinity and selectivity. While specific studies on N1-substituted 2-(trifluoromethyl)-1H-indole-3-propanoic acid are limited, general principles suggest that substituents capable of forming hydrogen bonds or participating in hydrophobic interactions could enhance biological activity.
Table 1: Postulated Influence of N1-Substituents on Activity
| N1-Substituent | Expected Interaction Type | Potential Impact on Activity |
| Hydrogen (unsubstituted) | Hydrogen bond donor | Baseline activity |
| Small Alkyl (e.g., Methyl) | Hydrophobic interaction | May increase lipophilicity and cell permeability |
| Benzyl | Hydrophobic/Pi-stacking | Potential for enhanced binding through aromatic interactions |
| Carboxymethyl | Hydrogen bond acceptor/Ionic | May improve solubility and introduce new binding interactions |
This table is based on general principles of medicinal chemistry and SAR of related indole compounds, as specific data for the target molecule is not available.
Exploration of Substituent Effects at the 2-Position (Beyond Trifluoromethyl)
Replacing the trifluoromethyl group with other substituents allows for a systematic exploration of the role of electronics and sterics at this position. For example, replacing CF3 with a methyl group would decrease the electron-withdrawing effect and reduce steric bulk. Conversely, a larger, more lipophilic group like a phenyl ring could introduce new binding interactions through pi-stacking.
Impact of Substituents at Other Indole Ring Positions (e.g., C4, C5, C6, C7)
Substitution on the benzo portion of the indole ring (positions C4, C5, C6, and C7) provides another avenue to fine-tune the molecule's properties. The electronic nature of these substituents can have a profound effect on the indole ring's reactivity and its ability to interact with biological targets. For instance, electron-donating groups like methoxy (B1213986) (OCH3) can increase the electron density of the ring system, while electron-withdrawing groups like nitro (NO2) or halogens (F, Cl, Br) have the opposite effect.
In studies of other indole derivatives, halogen substitution at the C5 or C6 positions has often led to an increase in potency, potentially by forming specific halogen bonds with the target protein or by altering the compound's conformation.
Table 2: General Effects of Substituents on the Indole Ring
| Position | Substituent Type | General Effect on Activity |
| C5 | Halogen (F, Cl) | Often increases potency |
| C5 | Methoxy (OCH3) | Can either increase or decrease activity depending on the target |
| C6 | Nitro (NO2) | Generally decreases activity due to potential toxicity |
| C7 | Methyl (CH3) | May enhance activity through favorable hydrophobic interactions |
This table reflects general trends observed in SAR studies of various indole-containing compounds.
Structural Variations of the Propanoic Acid Side Chain
The propanoic acid side chain at the C3 position is a crucial pharmacophoric element, often responsible for anchoring the molecule to its target through ionic interactions.
Modulation of Chain Length and Saturation
The length and degree of saturation of the alkyl chain connecting the indole core to the carboxylic acid can significantly impact binding affinity. Shortening or lengthening the chain from the optimal three-carbon propanoic acid linker can lead to a loss of activity by misaligning the carboxylate group within the binding pocket. Introducing unsaturation, for example, by converting the propanoic acid to a propenoic acid, would introduce conformational rigidity, which could be either beneficial or detrimental to activity depending on the required binding conformation.
Bioisosteric Replacements of the Carboxyl Group and Propanoic Acid Moiety
The carboxylic acid group, while often essential for activity, can sometimes lead to poor pharmacokinetic properties such as low cell permeability and rapid metabolism. Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a common strategy to overcome these limitations.
Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering improved metabolic stability and bioavailability. nih.govhyphadiscovery.com For instance, the tetrazole ring is a well-established carboxylic acid bioisostere that is less prone to metabolic degradation. hyphadiscovery.com
Furthermore, the entire propanoic acid moiety can be replaced with other acidic groups or structures that maintain the appropriate spatial relationship between the indole core and the acidic function.
Table 3: Common Bioisosteric Replacements for the Carboxyl Group
| Bioisostere | Key Features | Potential Advantages |
| Tetrazole | Acidic, planar, aromatic | Improved metabolic stability, similar pKa to carboxylic acid |
| Acylsulfonamide | Acidic, capable of H-bonding | Can modulate acidity and lipophilicity |
| Hydroxamic Acid | Acidic, chelating properties | May introduce new binding interactions |
This table highlights common bioisosteres and their general properties in medicinal chemistry.
In-depth Scientific Analysis of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- Remains Elusive Due to Lack of Specific Research
The propanoic acid moiety attached to the indole scaffold at the 3-position is a well-known feature in compounds with various biological activities. Similarly, the introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the specific combination of these features in 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- has not been the subject of extensive published research.
General principles of medicinal chemistry allow for speculation on the potential properties of this compound. For instance, the propanoic acid side chain introduces a chiral center at the alpha-position, suggesting that the stereochemistry would likely play a crucial role in its biological activity. The differential pharmacological effects of enantiomers are a well-established phenomenon in drug action.
Furthermore, any rational design of derivatives would likely focus on modifications of the indole ring, the propanoic acid side chain, and the trifluoromethyl group to optimize properties such as target affinity, selectivity, and pharmacokinetic profiles. QSAR modeling for a series of such compounds would involve correlating various physicochemical descriptors with their biological activities to develop predictive models for designing new, more potent analogs.
Despite these general principles, the absence of specific experimental data, such as biological activity assays for different stereoisomers, molecular modeling studies, or developed QSAR models for a series of 2-(trifluoromethyl)-1H-indole-3-propanoic acid derivatives, prevents a detailed and accurate discussion as per the requested outline.
For a comprehensive article to be written, further research dedicated to the synthesis, biological evaluation, and computational modeling of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- and its analogs is necessary. Without such foundational studies, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.
Mechanistic Investigations at the Molecular and Cellular Level Preclinical, Non Clinical Human Data
Identification and Characterization of Molecular Targets for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-
The precise molecular targets of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- are not extensively characterized in publicly available literature. However, research on structurally related compounds, particularly those sharing the 2-(trifluoromethyl)-1H-indole core, provides valuable insights into its potential biochemical interactions.
While direct enzyme inhibition studies on 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- are limited, significant research on a structurally analogous compound, the 2'-trifluoromethyl analogue of indomethacin, highlights the potential for potent and selective inhibition of cyclooxygenase-2 (COX-2). nih.govnih.gov This analogue demonstrates that the substitution of a methyl group with a trifluoromethyl group at the 2-position of the indole (B1671886) ring can dramatically alter enzyme selectivity, eliminating COX-1 inhibitory activity while retaining potent, time-dependent inhibition of COX-2. nih.gov
The trifluoromethyl group is crucial for this selectivity, as it is thought to insert into a small hydrophobic pocket within the COX-2 enzyme active site, comprised of amino acid residues such as Ala-527, Val-349, Ser-530, and Leu-531. nih.gov This interaction contributes to its tight-binding inhibition. nih.gov Given these findings, it is plausible that 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- could also exhibit inhibitory activity against COX-2, a key enzyme in the inflammatory pathway. However, dedicated enzymatic assays are required to confirm this hypothesis and determine the specific inhibitory constants.
Table 1: Comparative COX Inhibition of a Structurally Related Compound
| Compound | Target Enzyme | IC50 | Notes |
|---|---|---|---|
| CF3-indomethacin | mCOX-2 | 267 nM | Demonstrates potent inhibition. nih.gov |
| CF3-indomethacin | oCOX-1 | > 100 µM | Shows high selectivity for COX-2 over COX-1. nih.gov |
Data presented is for the 2'-trifluoromethyl analogue of indomethacin, a structurally related compound, and not for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-.
Specific receptor binding and activation profiles for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- have not been detailed in the available scientific literature. However, the parent compound, indole-3-propionic acid (IPA), is known to interact with the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov This interaction is implicated in mediating the anti-inflammatory effects of IPA. The introduction of a trifluoromethyl group at the 2-position of the indole ring could potentially modulate this interaction, either by enhancing or diminishing the binding affinity and subsequent receptor activation. The electron-withdrawing nature of the trifluoromethyl group can alter the electron density of the indole ring system, which may influence its interaction with the receptor's binding site. Further investigation through radioligand binding assays and functional reporter gene assays would be necessary to elucidate the specific receptor binding profile of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-.
Direct protein-ligand interaction analyses for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- are not currently available. Computational modeling and biophysical techniques such as X-ray crystallography or NMR spectroscopy would be invaluable in identifying specific protein targets and characterizing the nature of the binding interactions. Such studies could reveal how the trifluoromethyl group and the propanoic acid side chain contribute to the binding affinity and selectivity for its molecular targets.
There is no specific information available regarding the interaction of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- with nucleic acids. However, studies on the parent compound, indole-3-propionic acid (IPA), have explored its interaction with calf thymus DNA (ctDNA). nih.govmdpi.comresearchgate.net These studies suggest that IPA can bind to the minor groove of DNA, primarily in A-T rich regions, through hydrogen bonds and hydrophobic interactions, without causing significant disruption to the DNA structure. nih.govmdpi.comresearchgate.net The presence of a trifluoromethyl group in 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- could influence its interaction with nucleic acids. The increased lipophilicity and altered electronic properties conferred by the CF3 group might affect its binding affinity and mode of interaction with DNA or RNA. Further research is needed to determine if and how this specific compound interacts with nucleic acids.
Modulation of Cellular Signaling Pathways by 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-
The influence of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- on cellular signaling pathways is an area requiring further investigation. Inferences can be drawn from the activities of related compounds.
Given the potent and selective inhibition of COX-2 by the trifluoromethyl analogue of indomethacin, it is highly probable that 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- would modulate signaling pathways downstream of COX-2. nih.govnih.gov By inhibiting COX-2, the compound would be expected to reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Furthermore, the parent compound, indole-3-propionic acid, has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downregulation of pro-inflammatory cytokine production. nih.govnih.gov The mechanism of NF-κB inhibition by IPA has been linked to its interaction with the Aryl Hydrocarbon Receptor (AhR). nih.gov It is plausible that 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- could also modulate the NF-κB pathway, potentially with altered potency or mechanism due to the presence of the trifluoromethyl group. The combined potential to inhibit both the COX-2 and NF-κB pathways suggests that this compound could have significant anti-inflammatory properties at the cellular level.
An article on the specific chemical compound "1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-" cannot be generated as requested. Extensive searches for scientific literature and data pertaining to this specific molecule have yielded no information regarding its mechanistic effects at the molecular and cellular level.
There is a significant body of research on the parent compound, Indole-3-propanoic acid (IPA), detailing its roles in various biological processes. However, no preclinical or non-clinical human data could be found for the 2-(trifluoromethyl)- derivative. Specifically, there is no available information on:
Regulation of Gene Expression and Protein Synthesis: No studies were identified that investigated the effects of this compound on gene expression or protein synthesis.
Influence on Cellular Phenotypes: There is no data on how this compound affects cell proliferation, the cell cycle, or apoptosis in in vitro models.
Subcellular Localization and Intracellular Trafficking: The subcellular distribution and movement of this compound within cells have not been documented.
Metabolic Pathways and Biotransformation: In vitro studies using systems like microsomes or cell lines to determine the metabolic fate of this compound are not available.
Oxidative Stress and Redox Homeostasis Modulation: There is no research on whether this compound influences oxidative stress or the redox balance within cells.
Without any scientific data on "1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-," it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. The information required to populate the specified sections and subsections is not present in the public domain accessible through the conducted searches.
Biological and Biochemical Activity Profiling Preclinical in Vitro and in Vivo Animal Studies, Excluding Clinical Human Trial Data, Dosage, Safety, and Adverse Effects
Evaluation in Defined in vitro Biological Assays
In vitro assays are fundamental in preclinical research for elucidating the direct effects of a compound on cellular and molecular processes in a controlled environment. Such studies would be essential to understand the initial biological potential of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-.
Cell-Based Functional Assays for Target Engagement
Cell-based functional assays are designed to determine if a compound interacts with a specific biological target within a living cell and to characterize the functional consequences of this interaction. Information regarding which cellular targets, if any, 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- engages with is currently unavailable.
Enzyme Activity Assays
Enzyme activity assays are performed to assess whether a compound can modulate the function of specific enzymes. There are no public records of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- being screened for its inhibitory or activating effects on any enzyme.
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are a valuable tool to understand if a compound can influence a specific cellular signaling pathway. Currently, there is no published data from reporter gene assays to indicate that 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- modulates any known biological pathways.
Investigation in Preclinical Animal Models for Mechanistic Insight
Preclinical animal models are crucial for understanding the physiological and potential pathophysiological roles of a compound in a whole-organism context. Such studies provide insights into the mechanisms of action and the potential for therapeutic development.
In vivo Studies in Disease Models
The investigation of a compound's activity in animal models of diseases such as inflammation, metabolic disorders, or neurodegeneration is a key step in preclinical research. There are no available studies that have investigated the effects of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- in any such disease models.
Biomarker Analysis and Histopathological Assessment in Animal Tissues
Following administration in animal models, the analysis of biological markers in tissues and blood, along with the microscopic examination of tissues (histopathology), provides critical information about a compound's biological effects and potential toxicity. No such biomarker or histopathological data exists for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-.
Selectivity and Specificity Profiling against Related Biological Targets
No data are available from preclinical in vitro or in vivo animal studies to profile the selectivity and specificity of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- against any biological targets.
Comparative Biological Activity with Related Indole (B1671886) Metabolites or Analogues
There are no published preclinical studies that compare the biological activity of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- with that of related indole metabolites or analogues, such as Indole-3-propanoic acid.
Computational and Theoretical Chemistry Approaches for 1h Indole 3 Propanoic Acid, 2 Trifluoromethyl
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for understanding the binding mode and estimating the binding affinity, which is often expressed as a docking score. For indole (B1671886) derivatives, these studies are common. For instance, a study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), a related compound, used molecular docking to investigate its potential as an aromatase inhibitor. The study revealed that TICA forms stable polar hydrogen bonds and hydrophobic interactions within the binding cavity of human placental aromatase. nih.gov Similarly, docking studies on Indole-3-propionic acid (IPA) have been performed to understand its interaction with DNA, showing a preference for binding in the A-T rich minor groove. nih.gov
For 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant biological target. The trifluoromethyl group at the 2-position of the indole ring would be expected to significantly influence its binding interactions, potentially engaging in specific hydrophobic or electrostatic interactions that differ from its non-fluorinated counterpart. The results would be presented in a table format, detailing the predicted binding energy and key interacting residues.
Table 1: Hypothetical Molecular Docking Results for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- with a Target Protein
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | Tyr123, Phe234, Arg345 |
| Hydrogen Bonds | 2 | Arg345, Ser125 |
| Hydrophobic Interactions | 5 | Tyr123, Phe234, Val236 |
Note: The data in this table is illustrative and not based on published experimental results for this specific compound.
De Novo Design and Virtual Screening of Novel Analogues
Computational techniques are also pivotal in the design of new molecules with improved properties. De novo design and virtual screening are two key strategies in this endeavor.
Ligand-Based and Structure-Based Design Strategies
Ligand-Based Design: This approach is used when the 3D structure of the target receptor is unknown but a set of active molecules is available. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like quantitative structure-activity relationship (QSAR) modeling fall under this category. QSAR studies have been successfully applied to various indole derivatives to correlate their structural features with their biological activities, such as anti-tubercular properties. nih.govnih.gov
Structure-Based Design: When the 3D structure of the target is known, structure-based design can be employed. This involves designing new ligands that are complementary in shape and chemical properties to the target's binding site. A structure-based design approach was used to develop novel indole propionic acids as PPARα/γ co-agonists. sigmaaldrich.com For 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, novel analogues could be designed by modifying its scaffold to enhance interactions with a specific target, guided by the structural information of the binding site.
Pharmacophore Modeling and Feature Mapping
Pharmacophore modeling is a central component of both ligand- and structure-based drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. ijper.org
Ligand-Based Pharmacophore Modeling: This involves aligning a set of active molecules and extracting common chemical features. nih.gov
Structure-Based Pharmacophore Modeling: This approach identifies key interaction points between a ligand and its receptor from their 3D complex. ijper.org
A pharmacophore model for analogues of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- would typically include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. The trifluoromethyl group could be represented as a hydrophobic or electron-withdrawing feature. This model could then be used as a 3D query to screen large chemical databases to identify novel compounds with the desired biological activity. frontiersin.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, geometry, and reactivity of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.
For fluorinated compounds like 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, quantum chemical calculations are particularly valuable. The inclusion of fluorine atoms can significantly alter a molecule's properties, including its stability and reactivity. emerginginvestigators.org Quantum chemical studies on fluorinated organic molecules have shown that fluorination can impact photophysical properties and reaction pathways. rsc.orgnih.gov
A computational study of TICA, a similar molecule, employed Density Functional Theory (DFT) to optimize its geometry and analyze its vibrational spectra. nih.gov For 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, DFT calculations could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). These calculations would help in understanding its chemical reactivity, potential interaction sites, and the electronic effects of the trifluoromethyl group on the indole ring and propanoic acid side chain. For example, the high electronegativity of the fluorine atoms in the trifluoromethyl group would likely lead to a significant redistribution of electron density within the molecule, which can be precisely mapped using these methods.
Analysis of Molecular Orbitals and Electrostatic Potentials
The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's susceptibility to electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, the presence of the electron-withdrawing trifluoromethyl group at the 2-position of the indole ring is expected to significantly influence the electronic distribution. This group would lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability and altering its reactivity compared to the unsubstituted indole-3-propanoic acid. The HOMO is likely to be localized over the indole ring, particularly the pyrrole (B145914) moiety, which is the most electron-rich part of the molecule. The LUMO, in contrast, would likely have significant contributions from the trifluoromethyl group and the adjacent carbon of the indole ring, indicating these as potential sites for nucleophilic attack.
Electrostatic potential (ESP) maps offer a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, the ESP map would be expected to show a region of negative potential (typically colored red) around the carboxylic acid group's oxygen atoms and a region of positive potential (typically colored blue) around the acidic proton of the carboxylic acid and the N-H group of the indole ring. The trifluoromethyl group, with its highly electronegative fluorine atoms, would create a significant region of positive potential on the adjacent carbon atom (C2), making it a likely site for nucleophilic interaction.
Table 1: Predicted Molecular Orbital Properties for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Lowered due to CF3 group | Increased stability, reduced reactivity towards electrophiles |
| LUMO Energy | Lowered due to CF3 group | Increased reactivity towards nucleophiles |
| HOMO-LUMO Gap | Potentially larger than unsubstituted analog | Indicates higher kinetic stability |
| HOMO Localization | Primarily on the indole ring (pyrrole moiety) | Site of potential electrophilic attack |
| LUMO Localization | Significant contribution from C2 and CF3 group | Site of potential nucleophilic attack |
Table 2: Predicted Electrostatic Potential Features for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carboxylic Acid Oxygens | Negative (Electron-rich) | Site for interaction with electrophiles/H-bond donors |
| Carboxylic Acid Proton | Positive (Electron-poor) | Acidic proton, H-bond donor |
| Indole N-H | Positive (Electron-poor) | H-bond donor |
| Carbon C2 | Positive (Electron-poor) | Susceptible to nucleophilic attack |
| Trifluoromethyl Group | Negative potential on Fluorine atoms | Potential for halogen bonding and other non-covalent interactions |
Reaction Mechanism Elucidation for Synthetic Steps or Biotransformations
Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and metabolism of drug candidates. For 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, a plausible synthetic route would involve the formation of the 2-(trifluoromethyl)indole core followed by the introduction of the 3-propanoic acid side chain.
One established method for the synthesis of 2-(trifluoromethyl)indoles is the domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating agent. organic-chemistry.org The reaction mechanism likely proceeds through the addition of the trifluoromethyl radical to the alkyne, followed by an intramolecular cyclization to form the indole ring. organic-chemistry.org Computational studies could model the transition states and intermediates of this process to determine the reaction kinetics and thermodynamics, providing insights into the optimal reaction conditions.
The introduction of the 3-propanoic acid side chain could be achieved through a Friedel-Crafts type reaction at the C3 position of the 2-(trifluoromethyl)indole. The mechanism would involve the electrophilic attack of a suitable three-carbon synthon on the electron-rich C3 position of the indole ring. Theoretical calculations could be used to model the transition state of this electrophilic substitution, confirming the regioselectivity and predicting the activation energy.
In terms of biotransformations, the metabolism of this compound in vivo would likely involve oxidation, reduction, and conjugation reactions. Computational models can predict the most likely sites of metabolism by cytochrome P450 enzymes. For this molecule, the indole ring and the propanoic acid side chain are potential sites for hydroxylation and other oxidative modifications.
In Silico Prediction of Preclinical ADME Properties (Absorption, Distribution, Metabolism, Excretion)
The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development. In silico models provide a rapid and cost-effective means of predicting these properties before a compound is synthesized. nih.gov
For 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, several key ADME parameters can be predicted based on its structure. The presence of both a lipophilic indole ring and a hydrophilic carboxylic acid group suggests that the molecule will have a balanced solubility profile. The trifluoromethyl group will increase lipophilicity, which may enhance membrane permeability and absorption.
Table 3: Predicted Preclinical ADME Properties of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-
| ADME Parameter | Predicted Property | Rationale/Structural Basis |
| Absorption | Good oral bioavailability | Balance of lipophilic (indole, CF3) and hydrophilic (COOH) groups. Likely to adhere to Lipinski's Rule of Five. |
| Distribution | Moderate to high plasma protein binding | The lipophilic indole core and trifluoromethyl group would favor binding to albumin. |
| Metabolism | Primarily hepatic metabolism | The indole ring is susceptible to oxidation by cytochrome P450 enzymes. The propanoic acid side chain may undergo beta-oxidation. |
| Excretion | Likely renal and biliary excretion | The carboxylic acid group facilitates conjugation (e.g., glucuronidation), leading to water-soluble metabolites that can be excreted in urine or bile. |
| Blood-Brain Barrier (BBB) Penetration | Low to moderate | The carboxylic acid group is generally disfavored for BBB penetration, but the increased lipophilicity from the CF3 group may allow for some central nervous system exposure. |
These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, guiding further experimental validation and optimization of the molecule for potential therapeutic applications.
Future Directions and Emerging Research Avenues for 1h Indole 3 Propanoic Acid, 2 Trifluoromethyl
Development of Next-Generation Synthetic Methodologies
The efficient and versatile synthesis of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- and its analogs is paramount for facilitating comprehensive biological evaluation. While general methods for the synthesis of indole-3-propanoic acids exist, future research should focus on developing next-generation methodologies that are both efficient and amenable to the creation of a diverse library of derivatives.
One promising approach involves the late-stage functionalization of the 2-(trifluoromethyl)indole core. Traditional methods often require the construction of the indole (B1671886) ring with the desired substituents already in place. However, the development of novel catalytic systems for the direct C3-alkylation of 2-(trifluoromethyl)indole would offer a more convergent and flexible synthetic route. For instance, advancements in transition-metal catalysis, particularly with earth-abundant metals, could provide milder and more selective methods for introducing the propanoic acid side chain. A three-component, one-pot procedure could also be developed to assemble 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- from commercially available starting materials, which would be a high-yield and chromatography-free process. nih.gov
Furthermore, the exploration of flow chemistry and automated synthesis platforms could significantly accelerate the production of a wide array of derivatives. These technologies would enable rapid optimization of reaction conditions and the generation of a library of compounds with variations in the propanoic acid chain, the indole ring, and the trifluoromethyl group, which is crucial for structure-activity relationship (SAR) studies.
Below is a table summarizing potential next-generation synthetic strategies:
| Synthetic Strategy | Description | Potential Advantages |
| Late-Stage C3-Alkylation | Direct introduction of the propanoic acid side chain onto a pre-formed 2-(trifluoromethyl)indole core using advanced catalytic methods. | Increased synthetic flexibility and efficiency for generating analogs. |
| Multicomponent Reactions | A one-pot synthesis combining three or more starting materials to rapidly assemble the target molecule. | High atom economy, reduced waste, and simplified purification. nih.gov |
| Flow Chemistry | Continuous synthesis in a microreactor, allowing for precise control over reaction parameters. | Improved safety, scalability, and reproducibility. |
| Photoredox Catalysis | Utilization of light to drive chemical reactions, often enabling unique and previously inaccessible transformations. | Mild reaction conditions and novel reactivity patterns. |
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation
To fully understand the biological effects of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-, a systems-level approach is necessary. The integration of advanced omics technologies, such as proteomics and metabolomics, can provide a comprehensive and unbiased view of the molecular changes induced by the compound in biological systems.
Proteomics , the large-scale study of proteins, can be employed to identify the direct protein targets of the compound and to characterize its downstream effects on cellular signaling pathways. A chemoproteomic approach, for instance, could involve the use of a tagged version of the compound to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. rrpharmacology.ru This would provide crucial insights into its mechanism of action.
Metabolomics , the study of small molecule metabolites, can reveal how the compound perturbs cellular metabolism. By comparing the metabolic profiles of treated and untreated cells or tissues, researchers can identify metabolic pathways that are modulated by the compound. nih.gov This information can be particularly valuable for understanding the compound's effects on energy metabolism, nutrient utilization, and the production of signaling molecules. The multi-omics analyses of gut microbiota, urine metabolome, and plasma proteome have revealed significant changes in allergy featured with indole derivatives of tryptophan. nih.gov
The integration of proteomics and metabolomics data can provide a more complete picture of the compound's biological activity. For example, identifying a change in the abundance of a particular enzyme through proteomics can be correlated with a change in the levels of its substrate or product as measured by metabolomics. This integrated approach can help to build detailed models of the compound's mechanism of action and to identify potential biomarkers of its activity.
The following table outlines how different omics technologies could be applied:
| Omics Technology | Application | Expected Outcomes |
| Chemoproteomics | Identify direct protein binding partners. | Elucidation of the compound's primary mechanism of action. rrpharmacology.ru |
| Global Proteomics | Profile changes in protein expression and post-translational modifications. | Identification of affected signaling pathways and cellular processes. |
| Metabolomics | Analyze changes in the cellular metabolome. | Understanding of the compound's impact on cellular metabolism and bioenergetics. nih.gov |
| Multi-omics Integration | Combine proteomics and metabolomics data. | A comprehensive, systems-level understanding of the compound's biological effects. nih.gov |
Exploration of Polypharmacology and Multi-Target Modulators
The traditional "one drug, one target" paradigm is increasingly being challenged by the recognition that many effective drugs exert their therapeutic effects by interacting with multiple targets. This concept of polypharmacology is particularly relevant for indole derivatives, which are known to interact with a wide range of biological targets. The introduction of a trifluoromethyl group can further enhance this promiscuity or, conversely, increase selectivity for a particular target.
Future research should systematically explore the polypharmacology of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-. This could involve screening the compound against large panels of receptors, enzymes, and ion channels to identify its primary and secondary targets. Computational approaches, such as molecular docking and virtual screening, can also be used to predict potential off-target interactions.
The identification of multiple targets for the compound could open up new therapeutic opportunities. For example, a compound that modulates both an inflammatory pathway and a metabolic pathway could be a promising candidate for the treatment of complex diseases such as metabolic syndrome or neurodegenerative disorders with an inflammatory component. Understanding the compound's polypharmacological profile is also crucial for predicting potential side effects and for designing safer and more effective drugs.
Design of Advanced Chemical Probes and Biological Tools for Target Validation
To rigorously validate the biological targets of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- and to further investigate its mechanism of action, the development of advanced chemical probes is essential. These probes are modified versions of the parent compound that incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-reactive group.
Fluorescent probes can be used to visualize the subcellular localization of the compound and its targets in living cells using advanced microscopy techniques. mdpi.com This can provide valuable information about where the compound is acting within the cell and how it is affecting cellular processes in real-time.
Biotinylated probes are invaluable tools for target identification. nih.gov The biotin tag allows for the selective capture of the probe-protein complex using streptavidin-coated beads, followed by identification of the protein by mass spectrometry. nih.govnih.gov
Photoaffinity probes contain a photo-reactive group that, upon exposure to light, forms a covalent bond with the target protein. nih.gov This allows for the irreversible labeling of the target, which can facilitate its identification and characterization.
The development of a suite of chemical probes based on the 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- scaffold would provide a powerful toolkit for the detailed investigation of its biological activity and for the validation of its therapeutic targets.
Here is a summary of potential chemical probes and their applications:
| Probe Type | Reporter Tag | Application |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Live-cell imaging and tracking of subcellular localization. mdpi.com |
| Biotinylated Probe | Biotin | Affinity-based target identification and pull-down assays. nih.govnih.gov |
| Photoaffinity Probe | Photo-reactive group (e.g., benzophenone, diazirine) | Covalent labeling and irreversible capture of target proteins. nih.gov |
Investigation of Unexplored Biological Systems and Pathways
The unique chemical properties of 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- suggest that it may have novel biological activities in systems and pathways that have not yet been thoroughly explored for indole derivatives.
Given the known anti-inflammatory and neuroprotective effects of some indole compounds, a key area of future research will be to investigate the potential of this trifluoromethylated analog in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. hilarispublisher.comhilarispublisher.com The trifluoromethyl group may enhance blood-brain barrier permeability, leading to improved central nervous system bioavailability.
Another promising area of investigation is in metabolic diseases . Indole and its derivatives have been shown to play a role in regulating glucose and lipid metabolism, and the trifluoromethyl group could modulate these activities. nih.gov Exploring the effects of the compound on insulin (B600854) signaling, adipocyte differentiation, and hepatic steatosis could reveal new therapeutic avenues for type 2 diabetes and non-alcoholic fatty liver disease.
Furthermore, the anti-inflammatory properties of trifluoromethylated indoles suggest that this compound could be a valuable tool for studying and potentially treating a range of inflammatory conditions , from autoimmune disorders to cardiovascular disease. nih.govnih.gov A systematic investigation of its effects on various inflammatory signaling pathways, such as the NF-κB and MAPK pathways, is warranted.
By venturing into these unexplored biological systems and pathways, researchers may uncover novel therapeutic applications for 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)- and gain a deeper understanding of the complex interplay between chemical structure and biological function.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1H-Indole-3-propanoic acid, 2-(trifluoromethyl)-?
The synthesis typically involves multi-step strategies, including:
- Suzuki-Miyaura coupling : For introducing aryl/heteroaryl groups to the indole scaffold, as demonstrated in the coupling of boronic acids with halogenated intermediates (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine derivatives) .
- Amide bond formation : Critical for functionalizing the propanoic acid moiety, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Ester hydrolysis : Final deprotection of ethyl or tert-butyl esters to yield the carboxylic acid using acidic or basic conditions (e.g., HCl/THF or NaOH/MeOH) .
Q. How is the compound characterized analytically?
Key analytical techniques include:
| Technique | Example Data | Conditions | Reference |
|---|---|---|---|
| LCMS | m/z 366 [M+H]⁺ | Column: C18, gradient elution | |
| HPLC | Retention time: 1.23–1.26 min | Mobile phase: Acetonitrile/water + 0.1% TFA | |
| NMR | ¹⁹F NMR for CF₃ group (δ ~ -60 to -70 ppm) | Solvent: DMSO-d₆ or CDCl₃ | N/A (general practice) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity?
- Orthogonal validation : Combine LCMS with ¹H/¹⁹F NMR to confirm structural integrity and quantify impurities .
- Chromatographic optimization : Adjust HPLC gradients (e.g., SQD-FA05 vs. SMD-TFA05 conditions) to separate co-eluting byproducts .
- Batch analysis : Compare yields across multiple synthetic runs to identify reproducibility issues (e.g., catalyst degradation or moisture sensitivity) .
Q. What strategies improve the compound’s solubility for biological assays?
- Salt formation : Convert the carboxylic acid to sodium/potassium salts via neutralization with bases (e.g., NaHCO₃) .
- Prodrug derivatization : Synthesize methyl/ethyl esters or amides to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without compromising assay viability .
Q. How does the trifluoromethyl group influence bioactivity?
- Metabolic stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in analogs with extended half-lives .
- Hydrophobic interactions : Enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), validated via molecular docking studies .
- Electron-withdrawing effects : Modulates the indole ring’s electronic properties, affecting reactivity in nucleophilic substitution or cross-coupling reactions .
Data Contradiction Analysis
Scenario : Conflicting LCMS m/z values for the same compound in different studies.
- Root cause : Adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) or isotopic patterns from halogenated impurities.
- Resolution :
- Re-analyze samples with high-resolution mass spectrometry (HRMS) to confirm exact mass.
- Compare fragmentation patterns (MS/MS) to differentiate isobaric species .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times for amidation/coupling steps .
- Purification : Employ reverse-phase flash chromatography (C18 silica, acetonitrile/water) for scalable isolation .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically labile groups (e.g., esters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
